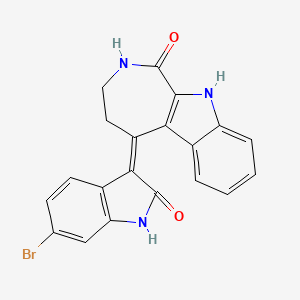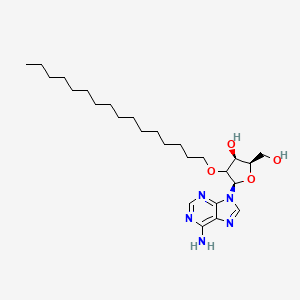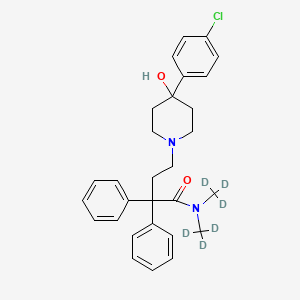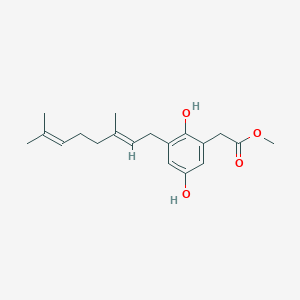
Denudaquinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Denudaquinol can be isolated from Magnolia denudata through a series of extraction and purification processes. The mature fruits are air-dried and successively extracted with n-hexane, chloroform, and methanol. The chloroform extract is purified using silica gel column chromatography followed by preparative thin-layer chromatography (p-TLC) to yield denudalide and denudatin A. This compound is isolated from the methanol extract through similar purification techniques .
化学反応の分析
Denudaquinol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can yield quinone derivatives, while reduction can produce hydroquinone derivatives .
科学的研究の応用
Denudaquinol has several scientific research applications:
Chemistry: It is used as a model compound to study phenolic derivatives and their reactivity.
Biology: this compound’s cytotoxic properties make it a candidate for studying cell line responses and potential therapeutic applications.
作用機序
The mechanism of action of denudaquinol involves its interaction with cellular components, leading to cytotoxic effects. It is believed to interfere with cellular respiration and induce oxidative stress, resulting in cell death. The exact molecular targets and pathways are still under investigation, but it is hypothesized that this compound may interact with mitochondrial enzymes and disrupt the electron transport chain .
類似化合物との比較
Denudaquinol is unique compared to other phenolic derivatives due to its specific structure and cytotoxic properties. Similar compounds include denudalide and denudatin A, which are also isolated from Magnolia denudata . These compounds share structural similarities but differ in their biological activities and reactivity. This compound’s distinct cytotoxicity sets it apart from these related compounds .
特性
分子式 |
C19H26O4 |
|---|---|
分子量 |
318.4 g/mol |
IUPAC名 |
methyl 2-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,5-dihydroxyphenyl]acetate |
InChI |
InChI=1S/C19H26O4/c1-13(2)6-5-7-14(3)8-9-15-10-17(20)11-16(19(15)22)12-18(21)23-4/h6,8,10-11,20,22H,5,7,9,12H2,1-4H3/b14-8+ |
InChIキー |
FJFOYRHXOZSRFV-RIYZIHGNSA-N |
異性体SMILES |
CC(=CCC/C(=C/CC1=C(C(=CC(=C1)O)CC(=O)OC)O)/C)C |
正規SMILES |
CC(=CCCC(=CCC1=C(C(=CC(=C1)O)CC(=O)OC)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


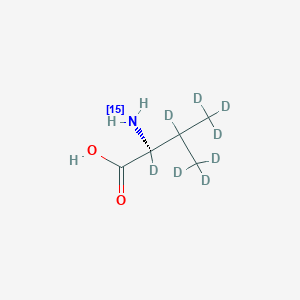
![methyl 2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetate](/img/structure/B12395212.png)

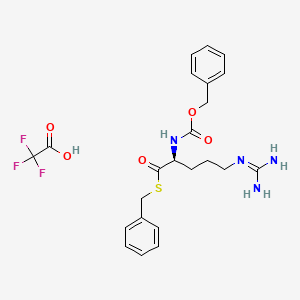
![[(1S,3R,13S,14R,17S,18R,19R,20R,21S,22R,23R,25S)-18,19,21,22,24-pentaacetyloxy-14,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-9-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl furan-3-carboxylate](/img/structure/B12395222.png)
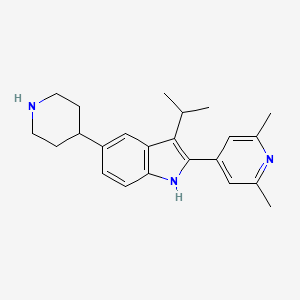
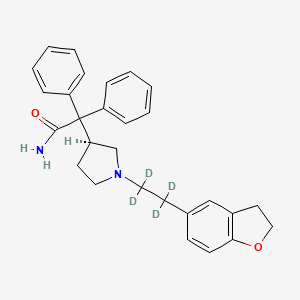
![1-(2-chloroethyl)-1-nitroso-3-[[(2R,4R,5R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl]urea](/img/structure/B12395245.png)
![4-[(1S,2S,5S,7S)-2-ethenyl-2-methyl-5-propan-2-yl-6,8-dioxabicyclo[3.2.1]octan-7-yl]phenol](/img/structure/B12395247.png)
